
4-Chloro-2-methoxycarbonylphenylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-Methoxycarbonylphenylzinc bromide, also known by its identifier MFCD09965865, is a chemical compound that is commonly used in organic synthesis. This compound is particularly notable for its role in various chemical reactions, including those that form carbon-carbon bonds. It is often utilized in the field of medicinal chemistry and materials science due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2-Methoxycarbonylphenylzinc bromide is typically prepared through a reaction involving the corresponding aryl halide and a zinc reagent. The process generally involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methoxycarbonylphenyl bromide.
Reaction with Zinc: This compound is then reacted with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the organozinc compound.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a low level to control the reaction rate and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of the starting materials are handled using automated systems to ensure precision and safety.
Controlled Environment: The reaction is conducted in reactors designed to maintain the necessary inert atmosphere and temperature control.
Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity and concentration.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-Methoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Reduction Reactions: The compound can also undergo reduction reactions to form the corresponding hydrocarbon.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) and other ether solvents are commonly used to dissolve the reactants and facilitate the reaction.
Temperature and Atmosphere: Reactions are typically carried out at controlled temperatures and under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials.
Aplicaciones Científicas De Investigación
4-Chloro-2-Methoxycarbonylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules through carbon-carbon bond formation.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by enabling the synthesis of novel compounds with therapeutic potential.
Industry: The compound is used in the production of advanced materials, such as polymers and specialty chemicals, due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-Methoxycarbonylphenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.
Comparación Con Compuestos Similares
4-Chloro-2-Methoxycarbonylphenylzinc bromide can be compared with other organozinc compounds, such as:
Phenylzinc Bromide: Similar in reactivity but lacks the chloro and methoxycarbonyl substituents, which can influence the compound’s reactivity and selectivity.
4-Bromo-2-Methoxycarbonylphenylzinc Bromide: Similar structure but with a different halogen, which can affect the compound’s reactivity and the types of reactions it undergoes.
2-Methoxycarbonylphenylzinc Bromide: Lacks the chloro substituent, which can impact the compound’s electronic properties and reactivity.
The unique combination of the chloro and methoxycarbonyl groups in this compound provides it with distinct reactivity and selectivity, making it a valuable reagent in various chemical syntheses.
Propiedades
Fórmula molecular |
C8H6BrClO2Zn |
|---|---|
Peso molecular |
314.9 g/mol |
Nombre IUPAC |
bromozinc(1+);methyl 3-chlorobenzene-6-ide-1-carboxylate |
InChI |
InChI=1S/C8H6ClO2.BrH.Zn/c1-11-8(10)6-3-2-4-7(9)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YRWUXALQKJNRMF-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=[C-]C=CC(=C1)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



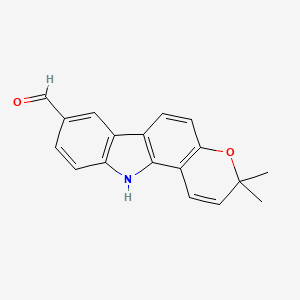


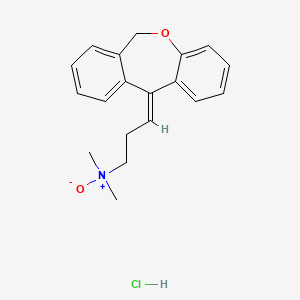

![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
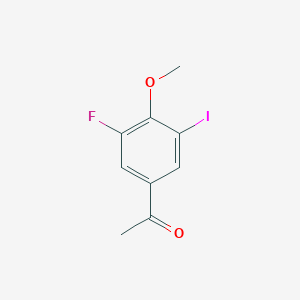
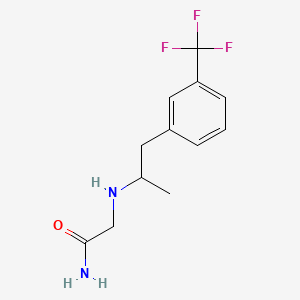

![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
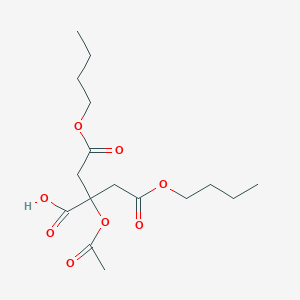
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)
